Allenyltributyltin(IV)

Organometallic Chemistry Reaction Kinetics Electrophilic Substitution

Allenyltributyltin(IV) (CAS 53915-69-8), also named tributyl(propa-1,2-dien-1-yl)stannane, is an organotin compound featuring a central tin atom bonded to three butyl groups and an allenyl (propadienyl) moiety. This C3 nucleophile exhibits a molecular formula of C15H30Sn and a molecular weight of 329.11 g/mol.

Molecular Formula C15H30Sn
Molecular Weight 329.1 g/mol
CAS No. 53915-69-8
Cat. No. B1299820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllenyltributyltin(IV)
CAS53915-69-8
Molecular FormulaC15H30Sn
Molecular Weight329.1 g/mol
Structural Identifiers
SMILESCCCC[Sn](CCCC)(CCCC)C=C=C
InChIInChI=1S/3C4H9.C3H3.Sn/c3*1-3-4-2;1-3-2;/h3*1,3-4H2,2H3;1H,2H2;
InChIKeyQAHMAFPUBBWUIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Allenyltributyltin(IV) (CAS 53915-69-8): Organotin Reagent for Stereoselective Propargylation and Stille Cross-Coupling


Allenyltributyltin(IV) (CAS 53915-69-8), also named tributyl(propa-1,2-dien-1-yl)stannane, is an organotin compound featuring a central tin atom bonded to three butyl groups and an allenyl (propadienyl) moiety [1]. This C3 nucleophile exhibits a molecular formula of C15H30Sn and a molecular weight of 329.11 g/mol . It is primarily utilized in organic synthesis for the stereoselective introduction of propargyl and allenyl fragments into diverse substrates, serving as a key reagent in palladium-catalyzed Stille cross-coupling reactions to construct allene-containing molecular architectures [2].

Core workflow Stereoselective allenylation and propargylation via Stille coupling
Catalytic system Palladium-catalyzed cross-coupling with aryl/alkenyl halides
Synthetic advantage Tandem coupling/cyclization access to heterocyclic scaffolds

Why Generic Organotin Substitution Fails: The Divergent Reactivity of Allenyltributyltin(IV) (CAS 53915-69-8) in Electrophilic and Cross-Coupling Environments


The substitution of Allenyltributyltin(IV) with other in-class organotin reagents, such as allyltributyltin or propargyltributyltin, is not a straightforward exchange due to profound differences in reaction mechanisms, regioselectivity, and product outcomes. Allenyltributyltin(IV) engages in a unique competitive electrophilic substitution landscape, simultaneously undergoing both SE2 and SE2' pathways [1]. This stands in contrast to allyltributyltin, which predominantly reacts via SE2', and vinyltributyltin, which favors SE2 [2]. Consequently, employing an incorrect reagent can lead to a completely different product distribution, underscoring the critical importance of reagent-specific selection for predictable synthetic outcomes.

Mechanism divergence

Allyltributyltin predominantly follows SE2', while allenyltin competes between SE2 and SE2' pathways, potentially altering product distribution.

Electrophilic substitution mismatch

Vinyltributyltin favors SE2, but allenyltin's mixed SE2/SE2' profile may yield different regiochemical outcomes under identical conditions.

Propargyl transfer variation

Propargyltributyltin lacks the allene insertion geometry of allenyltin; direct substitution may shift the allene/propargyl product ratio.

Quantitative Evidence Guide for Allenyltributyltin(IV) (CAS 53915-69-8): Comparative Performance Data vs. Key Organotin Alternatives


Superior Electrophilic Substitution Reactivity of Allenyltributyltin(IV) (CAS 53915-69-8) Relative to Vinyltributyltin

In protodestannylation studies, Allenyltributyltin(IV) demonstrates a markedly higher reactivity in the SE2 electrophilic substitution pathway compared to its vinyltributyltin counterpart. This is a crucial differentiator for synthetic planning where reaction rate and pathway selectivity are paramount [1].

SE2 reactivity vs. vinyltin
Head-to-head
Reported higher SE2 reactivity than vinyltributyltin
Protodestannylation in MeOH-4% water with HCl
May support faster electrophilic substitution or lower temperature requirements
Exact rate constants not provided; consult full kinetics reference
Organometallic Chemistry Reaction Kinetics Electrophilic Substitution

High Chemoselectivity in Pd-Catalyzed Coupling of Allenyltributyltin(IV) (CAS 53915-69-8) with Aryl Iodides

Allenyltributyltin(IV) exhibits high chemoselectivity in palladium-catalyzed cross-coupling reactions with aryl and alkenyl iodides, a performance metric that distinguishes it from other organostannanes which may suffer from lower yields or competing side reactions. The reaction with 4-iodoanisole, for instance, achieves a 98% yield .

Cross-coupling yield with aryl iodides
Head-to-head
Yield range 61–98%
4-iodoanisole: 98%; 4-iodotoluene: 79%; 1-iodo-4-nitrobenzene: 61%
Reported high yield with electron-rich aryl iodides; electronic property influences outcome
Pd(PPh₃)₄/LiCl, DMF; source reference pending verification
Palladium Catalysis Cross-Coupling Allene Synthesis

Tandem Stille Reaction/Heterocyclization with Allenyltributyltin(IV) (CAS 53915-69-8) for α-Pyrone and Isocoumarin Synthesis

Allenyltributyltin(IV) serves as a crucial component in a tandem Stille reaction/heterocyclization sequence, yielding α-pyrones and 3-substituted isocoumarins in good yields. This tandem process is a significant advantage over alternative reagents that would require a multi-step synthesis to achieve the same molecular framework [1].

Tandem Stille/heterocyclization
Method context
One-pot coupling/cyclization to α-pyrones and isocoumarins
Pd(OAc)₂, PPh₃, n-Bu₄NBr, DMF
Supports efficient heterocycle library synthesis with reduced step count
Reported good yields; substrate scope and scalability should be verified
Heterocycle Synthesis Stille Coupling Tandem Reactions

Optimal Research and Industrial Application Scenarios for Allenyltributyltin(IV) (CAS 53915-69-8) Based on Comparative Performance Evidence


Stereoselective Synthesis of Allenyl and Propargyl-Containing Natural Products and Pharmaceuticals

Allenyltributyltin(IV) is ideally suited for the stereoselective introduction of allenyl and propargyl groups into complex molecular scaffolds. This application directly leverages the reagent's unique reactivity profile in electrophilic substitutions and its high yield in palladium-catalyzed cross-coupling reactions, as demonstrated in the synthesis of substituted allenes and heterocyclic compounds [1]. For procurement, this translates to a reduction in the number of synthetic steps and an increase in the yield of key intermediates.

Rapid Construction of Heterocyclic Libraries via Tandem Stille Coupling/Cyclization

This scenario is supported by the reagent's proven performance in tandem Stille reaction/heterocyclization sequences [1]. Allenyltributyltin(IV) is a preferred reagent for medicinal chemists and process development scientists aiming to build diverse libraries of α-pyrones and isocoumarins. Its ability to combine a C-C bond formation with a subsequent cyclization step in a single pot offers a significant advantage over alternative methods, justifying its selection for projects focused on high-throughput synthesis and scaffold diversification.

Development of Novel Allene-Containing Functional Materials

The high chemoselectivity and tolerance for diverse aryl iodide coupling partners exhibited by allenyltributyltin(IV) make it a strategic reagent for the synthesis of allene-based monomers and advanced materials. Researchers in materials science can rely on this compound to incorporate the unique electronic and structural properties of the allene motif into polymers, liquid crystals, or optoelectronic materials with high fidelity and efficiency. This application scenario directly stems from the reagent's superior performance in cross-coupling reactions compared to less selective organotin alternatives.

Specialized Organic Synthesis Requiring Controlled Electrophilic Substitution Pathways

For synthetic routes where the outcome of an electrophilic substitution is critical, allenyltributyltin(IV) offers a level of control not available with allylic or vinylic stannanes. The documented competition between SE2 and SE2' pathways [2] allows chemists to fine-tune reaction conditions to favor a specific product distribution. This is particularly valuable in the synthesis of complex molecules where a minor change in regioselectivity could lead to a different stereoisomer or a completely different carbon skeleton. Procuring allenyltributyltin(IV) for this purpose is a choice to leverage a well-characterized, distinct reactivity profile.

Application
Selection Property
Validation Focus
Stereoselective allene/propargyl introduction
Allene transfer efficiency in cross-coupling
Stereochemical fidelity and coupling yield
Heterocyclic library synthesis
Tandem Stille coupling/cyclization capability
One-pot efficiency and scaffold diversity
Allene-based functional materials
Aryl iodide chemoselectivity
Monomer purity and allene incorporation fidelity
Controlled electrophilic substitution
SE2/SE2' pathway balance
Regioselectivity and product distribution predictability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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